molecular formula C21H27N3OS B2679326 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922069-20-3

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2679326
CAS No.: 922069-20-3
M. Wt: 369.53
InChI Key: XAVOHFJNVQJDPU-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indoline Derivative: Starting with 1-methylindole, the compound undergoes a Friedel-Crafts acylation to introduce the carboxamide group at the 5-position.

    Piperidine Introduction: The intermediate product is then reacted with piperidine under nucleophilic substitution conditions to attach the piperidin-1-yl group.

    Thiophene Carboxamide Formation: Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Catalyst Optimization: Using more efficient catalysts to speed up reactions and reduce by-products.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.

    Process Automation: Implementing automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Amines: Compounds where the carboxamide group is reduced to an amine.

    Substituted Thiophenes: Thiophene derivatives with various substituents.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
  • N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene moiety, in particular, differentiates it from similar compounds, potentially offering unique interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-23-12-9-17-14-16(7-8-18(17)23)19(24-10-3-2-4-11-24)15-22-21(25)20-6-5-13-26-20/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVOHFJNVQJDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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